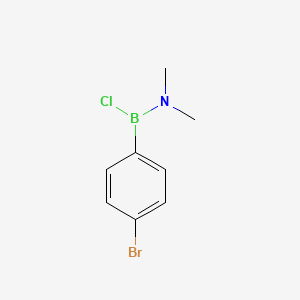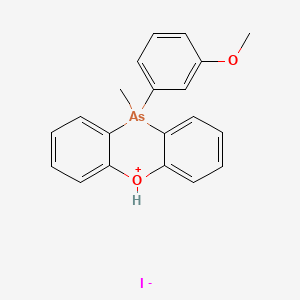
1,3-Butanedione, 2-octyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 2-octyl-1-phenyl- is an organic compound with the molecular formula C18H26O2 It is a derivative of 1,3-butanedione, where the hydrogen atoms at the second and fourth positions are replaced by an octyl group and a phenyl group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 2-octyl-1-phenyl- can be synthesized through various methods. One common approach involves the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide. This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3-butanedione, 2-octyl-1-phenyl- typically involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanedione, 2-octyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenyl and octyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione, 2-octyl-1-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-butanedione, 2-octyl-1-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3-butanedione: This compound is structurally similar but lacks the octyl group.
Benzoylacetone: Another related compound with similar chemical properties.
Uniqueness
1,3-Butanedione, 2-octyl-1-phenyl- is unique due to the presence of both an octyl and a phenyl group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61433-08-7 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-octyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-3-4-5-6-7-11-14-17(15(2)19)18(20)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
InChI-Schlüssel |
OLGHRLWDRJDQRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
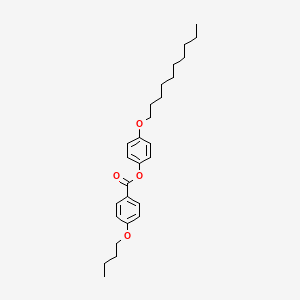


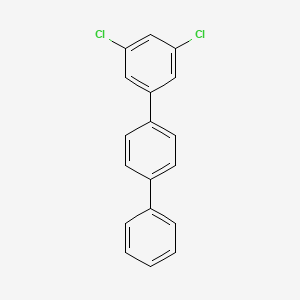

![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
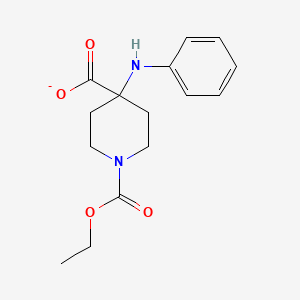
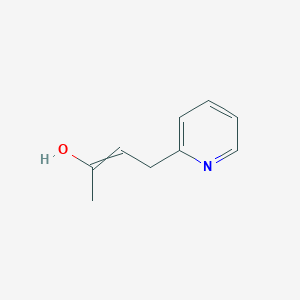
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
